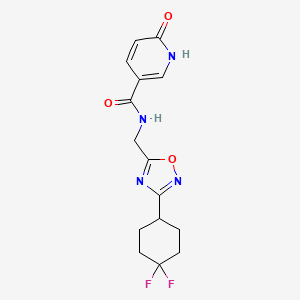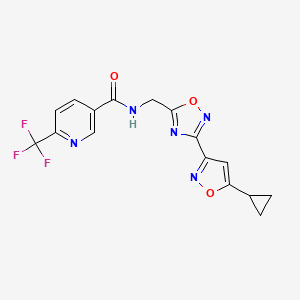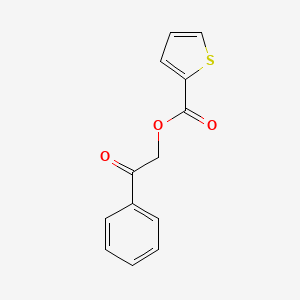
4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C25H20N4O4 and its molecular weight is 440.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Some derivatives of the compound exhibit significant antimicrobial and antifungal properties. For instance, novel 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and 1,3,4-thiadiazol derivatives have shown to possess good to moderate antimicrobial activity against various bacteria and fungi strains, highlighting their potential as lead compounds for the development of new antimicrobial agents (El-Hashash et al., 2012). Additionally, 1H-1,2,3-Triazolyl-substituted 1,3,4-oxadiazole derivatives containing structural features of common anti-inflammatory drugs like ibuprofen and naproxen have also demonstrated promising antibacterial activities (Neeraja et al., 2016).
Anticancer Activity
Derivatives containing the core structure of 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)phthalazin-1(2H)-one have been evaluated for their anticancer properties. A series of these compounds were synthesized and tested against human cancer cell lines, including breast, lung, prostate, and breast cancer cells, showing good to moderate activity, indicating their potential as anticancer agents (Yakantham et al., 2019).
Antioxidant Activity
The antioxidant potential of certain derivatives has been assessed through various methods, such as DPPH, hydroxyl radical, and nitric oxide radical scavenging assays. These studies have identified compounds with significant antioxidant activity, suggesting their possible use in preventing oxidative stress-related diseases (Mallesha et al., 2014).
Corrosion Inhibition
Some derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in sulfuric acid media. These compounds have shown to significantly reduce corrosion rates, indicating their utility in industrial applications to protect metals against corrosion (Bouklah et al., 2006).
Mechanism of Action
Mode of Action
Oxadiazole derivatives often interact with their targets through hydrogen bonding and aromatic interactions .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Oxadiazole derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Pharmacokinetics
Oxadiazole derivatives are often designed to improve metabolic stability compared to their amide counterparts .
Result of Action
Given the broad spectrum of biological activities exhibited by oxadiazole derivatives, it’s likely that the effects would be context-dependent .
Properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-3-32-18-13-11-16(12-14-18)23-26-24(33-28-23)22-20-9-4-5-10-21(20)25(30)29(27-22)17-7-6-8-19(15-17)31-2/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXHCTVUQVYPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2572882.png)
![2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2572883.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/no-structure.png)
![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2572886.png)
![1-(3-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2572888.png)

![[(4-Fluoro-2-nitrophenyl)carbamoyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2572893.png)
![N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2572894.png)

![(E)-ethyl 2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2572898.png)
![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2572899.png)


